Diethyl cis-cyclopropane-1,2-dicarboxylate
Overview
Description
Diethyl cis-cyclopropane-1,2-dicarboxylate is a chemical compound that is part of the cyclopropane family, characterized by its three-membered ring structure. This compound is of interest due to its potential applications in organic synthesis and its role in the study of conformationally restricted molecules .
Synthesis Analysis
The synthesis of cyclopropane derivatives, including those related to diethyl cis-cyclopropane-1,2-dicarboxylate, has been explored in various studies. For instance, bisbenzyl-protected all-cis-1,2,3-tris(hydroxymethyl)cyclopropane was synthesized from commercially available cis-2-butene-1,4-diol, which could be a precursor to related cyclopropane derivatives . Additionally, chiral cyclopropane units have been developed as key intermediates for synthesizing conformationally restricted analogues of histamine, demonstrating the versatility of cyclopropane derivatives in synthesizing compounds with asymmetric structures .
Molecular Structure Analysis
The molecular structure of cyclopropane derivatives is significant due to the strain in the three-membered ring, which influences their reactivity. The synthesis of chiral cyclopropane units with differentially functionalized carbon substituents in a cis or trans relationship on the cyclopropane ring has been achieved, showcasing the ability to manipulate the molecular structure for desired outcomes .
Chemical Reactions Analysis
Cyclopropane compounds, including diethyl cis-cyclopropane-1,2-dicarboxylate, can undergo various chemical reactions. For example, the electrolysis of methyl hydrogen cis-cyclopropane-1,2-dicarboxylate results in products such as dimethyl bicyclopropyl-2,2′-dicarboxylates from radical coupling and methyl 2-methoxybut-3-enoate from a carbonium ion intermediate . These reactions highlight the reactivity of the cyclopropane ring and its potential for creating complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopropane derivatives are influenced by their molecular structure. The enthalpies of formation for cis- and trans-1,2-diethylcyclopropane have been determined, revealing that the cis-diethyl isomer is less stable than the trans isomer by 1.1 kcal/mol. This difference in stability is attributed to the strain in the cyclopropane ring and the steric effects of the substituents . Such insights are crucial for understanding the behavior of these compounds under various conditions.
Scientific Research Applications
Cycloaddition Reactions
Diethyl cis-cyclopropane-1,2-dicarboxylate is involved in cycloaddition reactions. For instance, it undergoes AlCl3-catalyzed [3 + 2] cycloaddition reactions with aromatic aldehydes under mild conditions, forming diethyl 2,5-diaryl-4-benzoyltetrahydrofuran-3,3-dicarboxylates with excellent diastereoselectivities (Yang et al., 2011).
Formation Enthalpies and Structural Effects
The compound's enthalpies of formation and structural effects on cyclopropane rings have been studied. This research informs our understanding of the stability and energy characteristics of various cyclopropane derivatives (Wiberg et al., 1984).
Synthesis of Ligands
It is used in the synthesis of ligands, like all-cis-1,2,3-tris(diphenylphosphinomethyl)cyclopropane, which is derived from bisbenzyl-protected all-cis-1,2,3-tris(hydroxymethyl)cyclopropane (Schill et al., 2007).
Anodic Oxidation Studies
Research has been conducted on the anodic oxidation of methyl hydrogen cis-cyclopropane-1,2-dicarboxylate, contributing to the understanding of radical coupling and carbonium ion intermediate formations (Binns et al., 1968).
Cycloaddition with Dicyanomethanides
Diethyl and dimethyl cyclopropane-1,1-dicarboxylate have been used in cycloaddition reactions with phthalazinium dicyanomethanides, forming derivatives in high yields and with excellent diastereoselectivities (Liu et al., 2016).
Asymmetric Synthesis
This compound is also involved in the asymmetric synthesis of important organic molecules. For example, the synthesis of enantiomerically pure cis-2-methylcyclopropanecarboxylic acid, a component of curacin A, involves double-asymmetric Simmons-Smith cyclopropanation (Onoda et al., 1996).
Cyclopropanation Studies
Studies on cyclopropanation of fumarate and maleate with gem-dihalides catalyzed by Co(0)- or Ni(0)-complex and zinc have provided insights into the synthesis of cyclopropane derivatives (Kanai et al., 1983).
Safety And Hazards
properties
IUPAC Name |
diethyl (1R,2S)-cyclopropane-1,2-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-3-12-8(10)6-5-7(6)9(11)13-4-2/h6-7H,3-5H2,1-2H3/t6-,7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXLDHZFJMXLFJU-KNVOCYPGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@@H]1C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl cis-cyclopropane-1,2-dicarboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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